SMER 3

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SMER 3 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

SMER 3 ejerce sus efectos inhibiendo selectivamente la ligasa de ubiquitina SCF Met30. Esta inhibición evita la ubiquitinación de las proteínas diana, lo que lleva a su estabilización y acumulación dentro de la célula . El objetivo molecular de this compound es la subunidad Met30 del complejo SCF, y la vía involucrada es el sistema ubiquitina-proteasoma .

Análisis Bioquímico

Biochemical Properties

SMER 3 plays a significant role in biochemical reactions. It interacts with the SCF Met30 ubiquitin ligase, a type of enzyme . The nature of this interaction involves the inhibition of SCF Met30, which results in the blocking of Met4 ubiquitination .

Cellular Effects

The effects of this compound on cells are profound. It induces the expression of MET genes and blocks cell proliferation . This influence on cell function extends to impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is through its binding to the F-box subunit Met30, which inhibits the binding of Met30 to the SCF core complex . This results in the inhibition of Met4 ubiquitination, leading to the activation of the Met4-containing transcription complex .

Temporal Effects in Laboratory Settings

It is known that this compound significantly inhibits the binding of Met30 to Skp1, without affecting the Skp1 and Met30 protein levels .

Metabolic Pathways

It is known that this compound inhibits the SCF Met30 ubiquitin ligase, suggesting a role in the ubiquitin-proteasome pathway .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

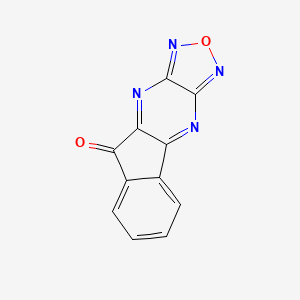

La síntesis de SMER 3 implica la formación de la estructura principal de indeno[1,2-e][1,2,5]oxadiazolo[3,4-b]piracin-9-ona. La ruta de síntesis detallada y las condiciones de reacción son propietarias y no se publican ampliamente. se sabe que el compuesto se puede sintetizar a través de una serie de reacciones orgánicas que involucran la formación de anillos de pirazina y oxadiazol .

Métodos de Producción Industrial

Típicamente, estos compuestos se producen en instalaciones especializadas de fabricación química con medidas estrictas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

SMER 3 principalmente experimenta reacciones de inhibición donde se une a la ligasa de ubiquitina SCF Met30, evitando la ubiquitinación de las proteínas diana . No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar.

Reactivos y Condiciones Comunes

El principal reactivo involucrado en la actividad de this compound es la ligasa de ubiquitina SCF Met30. El compuesto se utiliza típicamente en concentraciones que van de 0 a 60 micromolar en estudios in vitro .

Principales Productos Formados

El principal producto formado a partir de la reacción de this compound con SCF Met30 es la forma inhibida de la ligasa de ubiquitina, lo que lleva a la acumulación de proteínas diana no ubiquitinadas .

Comparación Con Compuestos Similares

SMER 3 es único en su inhibición selectiva de la ligasa de ubiquitina SCF Met30. Los compuestos similares incluyen:

Pomalidomida: Un derivado de la talidomida con mecanismos de acción similares.

Lenalidomida: Otro derivado de la talidomida con mayor potencia y selectividad para ciertas ligasas de ubiquitina.

This compound destaca por su especificidad para la ligasa de ubiquitina SCF Met30, lo que lo convierte en una herramienta valiosa para estudiar este complejo enzimático en particular .

Propiedades

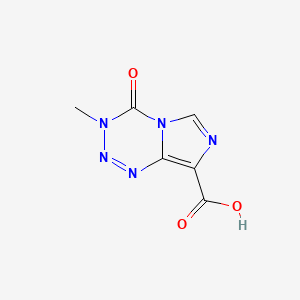

IUPAC Name |

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSSAKVWCKFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340952 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67200-34-4 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

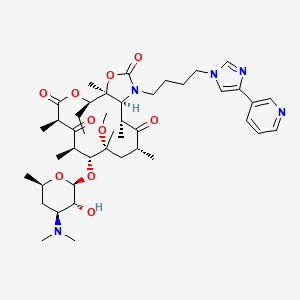

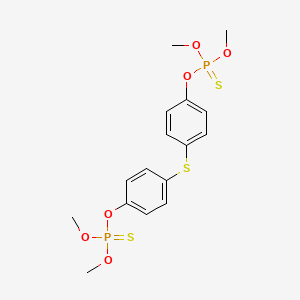

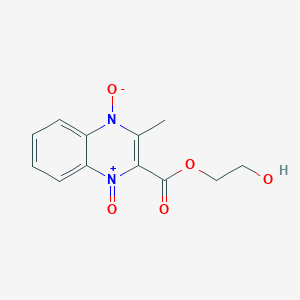

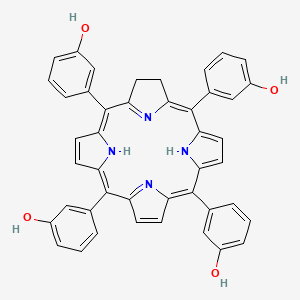

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SMER3?

A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]

Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?

A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]

Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?

A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.

Q4: Are there any insights into the structural characteristics of SMER3?

A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.

Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?

A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)